molecular formula C12H16O2 B3028264 2-((Benzyloxy)methyl)-2-methyloxetane CAS No. 1799439-19-2

2-((Benzyloxy)methyl)-2-methyloxetane

Cat. No.: B3028264
CAS No.: 1799439-19-2
M. Wt: 192.25
InChI Key: NIDLBPDVLIAMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Benzyloxy)methyl)-2-methyloxetane ( 1799439-19-2) is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . It is characterized by an oxetane ring, a four-membered cyclic ether structure that is of significant interest in medicinal chemistry and materials science. The presence of the benzyloxymethyl group at the 2-position, adjacent to the methyl group, makes this compound a versatile and protected synthetic intermediate. Researchers can leverage this oxetane as a key building block for the synthesis of more complex molecules. Its applications include serving as a precursor in polymer chemistry, facilitating the incorporation of the oxetane moiety into larger frameworks to modify physical properties, and its use in pharmaceutical research for the development of novel active compounds. The benzyl protecting group can be readily removed under standard conditions, offering a strategic handle for further functionalization. Predicted physical properties include a boiling point of 275.1±15.0 °C and a density of 1.038±0.06 g/cm3 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(phenylmethoxymethyl)oxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(7-8-14-12)10-13-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDLBPDVLIAMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259879
Record name Oxetane, 2-methyl-2-[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799439-19-2
Record name Oxetane, 2-methyl-2-[(phenylmethoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799439-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxetane, 2-methyl-2-[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 2 Benzyloxy Methyl 2 Methyloxetane Reactivity

Ring-Opening Reaction Pathways of Oxetanes

The high ring strain of the oxetane (B1205548) core is the primary driving force for its diverse reactivity, enabling a multitude of transformations that involve the cleavage of its C-O or C-C bonds. nih.govacs.org These ring-opening pathways can be initiated by electrophiles, nucleophiles, or radical species, each leading to distinct and synthetically valuable functionalized products. magtech.com.cn

Cationic ring-opening polymerization (CROP) is a characteristic reaction of oxetanes, proceeding via an S_N_2-type mechanism involving a tertiary oxonium ion as the active species. researchgate.netnih.gov The process is initiated by electrophiles, such as protons or Lewis acids, which activate the oxygen atom of the oxetane ring. The subsequent nucleophilic attack by a monomer molecule leads to ring opening and chain propagation. researchgate.net

The thermodynamics of oxetane polymerization are highly favorable due to the relief of significant ring strain. wiley-vch.de The high basicity of the heterocyclic oxygen in oxetanes (pKa ≈ 2.0) compared to epoxides (pKa ≈ 3.7) facilitates the initiation step. radtech.org However, the initiation can sometimes be slow, leading to an induction period in the polymerization kinetics. radtech.org This can be overcome by increasing the reaction temperature or by copolymerizing with more reactive monomers like epoxides. radtech.org

The driving force for the ring-opening polymerization of cyclic monomers is their ring strain. wiley-vch.de The conversion of monomer to polymer is thermodynamically favorable when the change in Gibbs free energy (ΔG_p) is negative. This is governed by the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization according to the equation ΔG_p = ΔH_p - TΔS_p. For most cyclic monomers, polymerization is enthalpically driven (ΔH_p < 0) due to strain relief, but entropically disfavored (ΔS_p < 0) due to the loss of translational degrees of freedom. wiley-vch.de

Table 1: Standard Thermodynamic Parameters for Cationic Ring-Opening Polymerization of Selected Cyclic Ethers

MonomerRing SizeΔH_p (kJ/mol)ΔS_p (J/mol·K)
Oxirane3-94.5-67
Oxetane 4 -80.7 -92
Oxolane (THF)5-12.5-42
Oxepane7-22.1-13

Data compiled from thermodynamic studies of ring-opening polymerizations. wiley-vch.de

Kinetically, the polymerization of 2,2-disubstituted oxetanes like 2-((benzyloxy)methyl)-2-methyloxetane proceeds with propagation rates that are influenced by the steric hindrance at the active chain end. The mechanism involves nucleophilic attack of the monomer on the α-carbon of the active oxonium ion.

The ring-opening of oxetanes can be initiated by a wide array of nucleophiles, including carbon, nitrogen, oxygen, and halogen nucleophiles. magtech.com.cnresearchgate.net The regioselectivity of the nucleophilic attack on an unsymmetrically substituted oxetane, such as this compound, is a critical aspect of its reactivity and is primarily governed by steric and electronic effects. magtech.com.cn

Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen via a classic S_N_2 mechanism. magtech.com.cnresearchgate.net For this compound, this would correspond to an attack at the C4 position (the CH₂ group), leading to a primary alcohol after workup.

In the presence of acids (Brønsted or Lewis), the oxygen atom is protonated or coordinated, which activates the ring. This activation facilitates the attack by weaker nucleophiles. Under these conditions, the regioselectivity can shift towards attack at the more substituted carbon atom (C2) due to the development of a partial positive charge on this carbon, which can better stabilize it (electronic effect control). magtech.com.cn This pathway results in the formation of a tertiary alcohol. The development of catalytic asymmetric methods for the nucleophilic opening of 3-substituted oxetanes has provided access to highly functionalized chiral building blocks. rsc.org

Table 2: Regioselectivity in Nucleophilic Ring-Opening of Unsymmetric Oxetanes

ConditionsNucleophile TypePredominant Site of AttackControlling FactorProduct Type
Neutral/BasicStrong (e.g., organometallics, amines)Less substituted carbon (C4)Steric HindrancePrimary Alcohol
AcidicWeak (e.g., alcohols, halides)More substituted carbon (C2)Electronic StabilizationTertiary Alcohol

This table summarizes general regioselectivity trends for unsymmetrically substituted oxetanes. magtech.com.cn

While nucleophilic and cationic pathways are well-established, the use of oxetanes as precursors for radical species is a more recent development. nih.govresearchgate.netchemrxiv.org A bioinspired strategy utilizing cobalt catalysis has been developed to generate nucleophilic C-centered radicals from oxetanes. nih.govacs.org This method overcomes the challenging kinetics of the initial ring-opening step. acs.org

The proposed mechanism involves a two-step activation sequence:

Initial Ring-Opening: The oxetane first undergoes an exergonic ring-opening reaction with a Lewis acid like TMSBr to form a silyl (B83357) ether of a γ-bromohydrin. nih.govacs.org Kinetic experiments show this initial conversion is very rapid. nih.govacs.org

Radical Generation: The resulting bromohydrin reacts with a nucleophilic Co(I) complex (derived from vitamin B₁₂) in an S_N_2 fashion to form a Co(III)-alkyl intermediate. nih.govacs.org This intermediate possesses a relatively weak Co-C bond that can undergo light-induced homolytic cleavage, generating the desired alkyl radical and a Co(II) complex. nih.govacs.orgresearchgate.net

Once formed, the resulting γ-alkoxy alkyl radical can participate in various C-C bond-forming reactions, such as Giese-type additions or cross-electrophile couplings. nih.govresearchgate.net

Furthermore, studies on the unimolecular reactions of 2-methyloxetanyl radicals, generated via hydrogen abstraction, show that these radicals can undergo a competition between ring-opening and reaction with O₂. nsf.govresearchgate.net The radical ring-opening leads to the formation of carbon-centered radicals (Ṙ′), which can then be trapped or undergo further reactions. nsf.gov The rate expressions for hydrogen abstraction by methyl radicals from various positions on the oxetane ring have been determined, providing insight into the initial radical generation step. rsc.orgrsc.org

Rearrangement and Isomerization Processes

Beyond direct ring-opening, oxetanes can be involved in or formed from rearrangement and isomerization reactions, expanding their synthetic utility.

A key synthetic route to 2-substituted oxetanes involves the base-promoted isomerization of benzyl (B1604629) oxiranyl ethers. acs.orgnih.govacs.org This reaction provides a stereoselective entry into this class of compounds. The mechanism is believed to proceed through the initial deprotonation of the benzylic position by a strong base (e.g., LIDAKOR, a mixture of lithium diisopropylamide and potassium tert-butoxide) to form a benzylmetallic intermediate. acs.org

For example, the p-methyl-substituted benzyl oxiranyl ether could be isomerized to a mixture of the corresponding oxetane and a hydroxy enether, demonstrating the delicate balance between the two pathways. acs.org

The stored strain energy in the oxetane ring makes it an excellent electrophilic partner in intramolecular cyclization reactions for the synthesis of larger heterocyclic systems. acs.org This strategy involves a tethered nucleophile that attacks and opens the oxetane ring, leading to the formation of a new, often more complex, cyclic structure.

Several examples highlight this approach:

Synthesis of Medium-Sized Heterocycles: N-aryl oxetan-3-amines can undergo a tandem reaction involving allylic amination with a zwitterionic π-allylpalladium species, followed by an intramolecular ring-opening of the oxetane by the newly formed amine. This sequence has been used to synthesize 7- and 8-membered heterocycles. rsc.org

Formation of Tetrahydrofurans and Macrocycles: The reaction of oxetanes with electrophilic α-imino carbenes, generated from N-sulfonyl-1,2,3-triazoles, leads to the formation of an intermediate oxonium ylide. nih.govscispace.com Under dilute conditions, this ylide can rearrange to form 2-iminotetrahydrofurans. nih.govscispace.com At higher concentrations, the ylide can be trapped by additional oxetane molecules, leading to the formation of 13- and 15-membered aza-macrocycles. nih.gov

Isomerization to Lactones: It has been observed that oxetane-carboxylic acids can be unstable and undergo facile intramolecular ring-opening, where the carboxylate acts as the internal nucleophile, to form bicyclic lactones. acs.orgbohrium.com This isomerization can occur even at room temperature without the need for an external catalyst. acs.org

These transformations showcase the utility of the oxetane moiety as a reactive handle that can be triggered to construct diverse and complex molecular architectures.

Chemical Stability and Selectivity Profiles in Complex Transformation Reactions

The reactivity of this compound is characterized by the inherent ring strain of the oxetane core, which facilitates a variety of ring-opening reactions. The regioselectivity of these transformations is intricately governed by the nature of the attacking nucleophile and the presence or absence of acidic catalysts. These factors dictate the preferred site of nucleophilic attack on the unsymmetrically substituted oxetane ring.

In the absence of an acid catalyst, nucleophilic attack on this compound predominantly occurs at the less sterically hindered methylene (B1212753) carbon (C4) of the oxetane ring. This pathway is favored by strong nucleophiles and is primarily under steric control. The SN2 reaction proceeds via a backside attack, leading to the formation of a primary alcohol derivative.

Conversely, in the presence of a Brønsted or Lewis acid, the reaction mechanism shifts towards a pathway with greater carbocationic character. The acid activates the oxetane by protonating the ring oxygen, which enhances the electrophilicity of the ring carbons. This activation facilitates the cleavage of the C2-O bond, which is adjacent to the more substituted carbon atom. Consequently, nucleophilic attack is directed to the more sterically hindered but electronically stabilized tertiary carbon (C2). This regioselectivity is a hallmark of reactions proceeding under electronic control, where the stability of the incipient carbocation-like transition state is the determining factor.

The stability of this compound is notable under neutral and basic conditions. However, under acidic conditions, the compound is susceptible to ring-opening reactions, including polymerization. The cationic ring-opening polymerization of structurally similar oxetanes, such as 3-benzyloxymethyl-3-ethyl-oxetane, has been studied and demonstrates the propensity of these systems to form polymers under the influence of cationic initiators. radtech.org The polymerization proceeds via a chain-growth mechanism involving oxonium ion intermediates.

Detailed research findings on the selectivity of ring-opening reactions with various nucleophiles under different catalytic conditions are crucial for the synthetic application of this compound. While specific quantitative data for this exact molecule is not extensively available in the public domain, the general principles of oxetane reactivity provide a predictive framework for its behavior in complex chemical transformations. The interplay between steric and electronic effects, as modulated by the reaction conditions, is paramount in determining the outcome of these reactions.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound

Nucleophile/ConditionsMajor Product from Attack at C4 (Steric Control)Major Product from Attack at C2 (Electronic Control)
Strong Nucleophile (e.g., RMgX, RLi)Primary Alcohol Derivative-
Weak Nucleophile with Acid Catalyst (e.g., ROH/H+)-Tertiary Ether Derivative
Halide with Lewis Acid (e.g., TMSCl/Lewis Acid)-Tertiary Halide Derivative

Table 2: Chemical Stability Profile

ConditionStability
Neutral (e.g., water, neutral organic solvents)Stable
Basic (e.g., aqueous NaOH, alkoxides)Generally Stable
Acidic (e.g., HCl, H2SO4, Lewis Acids)Prone to Ring-Opening/Polymerization

Polymerization Dynamics and Mechanisms of 2 Benzyloxy Methyl 2 Methyloxetane As a Monomer

Cationic Ring-Opening Polymerization (CROP) of Oxetane (B1205548) Monomers

Cationic ring-opening polymerization (CROP) is a primary method for the polymerization of oxetanes, a class of 4-membered cyclic ethers. radtech.org These monomers are characterized by significant ring strain (approximately 107 kJ/mol) and a higher basicity (pKa ≈ 2.0) compared to epoxides (pKa ≈ 3.7), factors that heavily influence their reactivity. radtech.orgtoagosei.co.jpradtech.org The CROP of oxetanes proceeds effectively with appropriate catalysts, yielding the corresponding polyethers. radtech.org

Photoinitiated Cationic Polymerization: Initiation and Propagation Mechanisms

Photoinitiated Cationic Polymerization is a widely studied method for curing oxetane-containing systems. radtech.orgtandfonline.com The process is typically characterized by a distinct induction period followed by a rapid, exothermic polymerization. radtech.orgtandfonline.com

Initiation: The polymerization is initiated by photolysis of a photoinitiator, such as a diaryliodonium or triarylsulfonium salt, upon exposure to UV radiation. radtech.orgtandfonline.com This process generates a strong Brønsted acid (e.g., H⁺SbF₆⁻). tandfonline.com The acid then protonates the highly basic oxygen atom of the oxetane ring, creating a secondary oxonium ion. radtech.org

Propagation: The propagation phase involves the nucleophilic attack of another oxetane monomer on the protonated, active species in an Sₙ2-type reaction. researchgate.net This attack leads to the formation of a tertiary oxonium ion intermediate. radtech.orgtandfonline.com A critical feature of oxetane polymerization is that this tertiary oxonium ion is often very stable and long-lived. radtech.orgresearchgate.net The ring-opening of this stable intermediate is frequently the rate-determining step, requiring significant activation energy and resulting in the observed induction period. radtech.org Once this energy barrier is surmounted, often aided by the exothermicity of the reaction, the propagation proceeds rapidly as the active chain end continues to react with incoming monomer units. radtech.orgtandfonline.com This "kick-started" mechanism results in a fast polymerization front moving through the material. tandfonline.comresearchgate.net

The general mechanism for the photoinitiated cationic polymerization of oxetanes is outlined below:

Photoinitiation: A photoinitiator (e.g., Ar₂I⁺X⁻) absorbs UV light to produce a strong acid (H⁺X⁻).

Initiation: The acid protonates the oxetane monomer (M) to form a secondary oxonium ion (MH⁺).

First Propagation Step: The secondary oxonium ion reacts with another monomer to form a stable tertiary oxonium ion.

Further Propagation: The tertiary oxonium ion slowly ring-opens and subsequently reacts with more monomer units to build the polymer chain.

Role of Initiators and Catalysts in CROP Efficiency and Control

The choice of initiator and the inclusion of catalysts or co-monomers are crucial for controlling the efficiency and speed of oxetane CROP, primarily by addressing the characteristic induction period.

Methods for Enhancing Efficiency: The sluggishness caused by the stable tertiary oxonium ion has led to the development of several strategies to shorten the induction period and accelerate polymerization:

Elevated Temperatures: Performing the photopolymerization at higher temperatures provides the necessary thermal energy to overcome the activation barrier of the tertiary oxonium ion ring-opening. radtech.orgresearchgate.net

Copolymerization with Reactive Monomers: The inclusion of more reactive monomers, especially cycloaliphatic epoxides, can significantly accelerate the polymerization of oxetanes. radtech.orgresearchgate.net Epoxides can undergo a faster SN1 ring-opening, generating heat and active species that "kick-start" the oxetane polymerization. toagosei.co.jpresearchgate.net

The table below summarizes the effect of adding a comonomer on the polymerization of an oxetane system.

System Composition (by weight)Initiator Concentration (wt%)Final Conversion (%)Polymerization Rate (Rp, %/s)
Oxetane Monomer (100%)3%LowSluggish
Oxetane / DGEBA (50/50)3%> 80%Significantly Increased
Oxetane / EPCM (50/50)3%HighVery Rapid

Data adapted from studies on 3-benzyloxymethyl-3-ethyl-oxetane photopolymerization. radtech.org DGEBA = Diglycidylether of Bisphenol A Epoxy; EPCM = 3,4-epoxycyclohexane carboxylic acid, methyl ester.

Chain Transfer and Termination Processes in Oxetane CROP

While CROP can exhibit living characteristics under specific conditions, chain transfer and termination reactions are common processes that can influence the final polymer structure and molecular weight. In the cationic polymerization of cyclic ethers like oxetane, a significant side reaction is chain transfer to the polymer. researchgate.net

Anionic Ring-Opening Polymerization Approaches

Although less frequently employed than CROP, anionic ring-opening polymerization (AROP) presents an alternative pathway for synthesizing polyethers from oxetane monomers, offering distinct advantages in terms of control over the resulting polymer. radtech.org

Catalyst Systems and Reaction Conditions

The success of anionic ROP of oxetanes hinges on the selection of an appropriate catalyst system. Unlike cationic methods that rely on acidic initiators, AROP utilizes basic or nucleophilic catalysts.

Catalyst Systems:

Alkali Metal Alkoxides: A combination of potassium tert-butoxide (KOtBu) and a crown ether, such as 18-crown-6, has been effectively used to polymerize oxetanes that contain hydroxyl groups. radtech.orgresearchgate.net The crown ether serves to sequester the potassium cation, increasing the nucleophilicity of the tert-butoxide anion.

Organoaluminum Complexes: Living coordinate anionic polymerization has been achieved using a binary initiating system composed of onium salts (e.g., quaternary ammonium (B1175870) halides) and sterically hindered methylaluminum diphenolates. acs.org

Organobases: For the ring-opening copolymerization (ROCOP) of oxetanes with cyclic anhydrides to form polyesters, various organobase catalysts have proven effective. acs.org

Reaction conditions for AROP are typically conducted in bulk or in solvents such as THF or dichloromethane, with temperatures varying from ambient to 100 °C, depending on the specific catalyst system employed. acs.orgacs.org

Control over Polymer Architecture and Molecular Weight

A key advantage of certain anionic polymerization systems is the high degree of control they offer over the final polymer characteristics. By minimizing chain transfer and termination reactions, AROP can proceed in a living or controlled manner. acs.orgdiva-portal.org

This control allows for the synthesis of polymers with:

Predictable Molecular Weights: The molecular weight of the resulting polymer often increases linearly with the conversion of the monomer. acs.org

Narrow Molecular Weight Distributions: Living polymerizations yield polymers with low dispersity (Đ), meaning the polymer chains are of a very similar length. acs.orgacs.org

Complex Architectures: The living nature of the chain ends enables the sequential addition of different monomers, facilitating the synthesis of well-defined block copolymers. acs.org For instance, self-switchable polymerization techniques have been developed to produce polyester-based block copolymers in a one-pot process by combining the AROP of oxetanes with that of other cyclic monomers. acs.org

The table below illustrates the controlled nature of a coordinate anionic polymerization of oxetane.

Monomer/Initiator RatioConversion (%)Mn (Theoretical)Mn (Experimental)Dispersity (Đ)
50982,9003,0001.10
100995,8005,9001.12
2009511,00011,2001.15

Data are representative of controlled anionic polymerizations. acs.org

Copolymerization Strategies with Other Cyclic Ethers and Monomers

The cationic ring-opening polymerization of oxetanes, including 2-((benzyloxy)methyl)-2-methyloxetane, can be strategically modified through copolymerization with other cyclic ethers and monomers. This approach is employed to tailor the properties of the final polymer, such as thermal stability, mechanical strength, and degradation characteristics. A significant challenge in oxetane polymerization is their relatively lower reactivity compared to other cyclic ethers like epoxides (oxiranes). radtech.org Copolymerization can be a powerful tool to overcome this limitation.

A key strategy involves the use of a more reactive comonomer to enhance the incorporation and polymerization rate of the less reactive oxetane. Epoxides, particularly cycloaliphatic epoxides, are often used for this purpose due to their high ring strain energy, which is comparable to that of oxetanes, and the higher reactivity of the resulting oxiranium ions. radtech.org In the cationic copolymerization of a structurally similar monomer, 3-benzyloxymethyl-3-ethyl-oxetane, with comonomers like 3,4-epoxycyclohexane carboxylate, a significant synergistic effect was observed. The addition of a small amount of the highly reactive epoxy monomer was sufficient to promote the ring-opening of the oxetane, dramatically increasing the conversion from 17% to over 80%. radtech.org This "trigger" effect is attributed to the rapid ring-opening of the epoxide, which generates thermal energy and more reactive propagating species that can efficiently induce the polymerization of the oxetane monomer. radtech.org

The structure of the resulting copolymer is dictated by the reactivity ratios (r1, r2) of the comonomers. These ratios compare the rate constant of a propagating chain ending in one monomer adding another unit of the same monomer versus adding a unit of the comonomer. wolfram.com For instance, in a copolymerization between this compound (M1) and another cyclic ether (M2), the reactivity ratios are defined as r1 = k11/k12 and r2 = k22/k21.

If r1 > 1, the active center derived from M1 prefers to add another M1.

If r1 < 1, it prefers to add M2.

If r1 * r2 ≈ 1, a random copolymer is typically formed. wolfram.com

If both r1 and r2 are very low, an alternating copolymer may result. wolfram.com

While specific reactivity ratios for this compound are not widely reported, studies on analogous systems, such as the copolymerization of 3-acryloyloxymethyl-3'-methyloxetane (AMO) and 3-[2-methoxy (ethylenoxy)] methyl-3'-methyloxetane (MEMO), demonstrate that the monomer structure significantly influences these values and, consequently, the final copolymer composition. bit.edu.cn In that specific system, the enchained ratio of the AMO monomer in the copolymer was found to be much lower than its feed ratio, indicating a lower reactivity compared to its comonomer. bit.edu.cn

Below is a data table illustrating the effect of adding a comonomer on the polymerization conversion of an analogous oxetane, 3-benzyloxymethyl-3-ethyl-oxetane, highlighting a common copolymerization strategy.

Table 1: Effect of Epoxy Comonomers on the Photopolymerization Conversion of 3-Benzyloxymethyl-3-ethyl-oxetane radtech.org
ComonomerComonomer Content (wt%)Final Oxetane Conversion (%)Polymerization Time (s)
None0%~17%>100
3,4-epoxycyclohexane carboxylic acid, methyl ester (EPCM)5%>60%~60
3,4-epoxycyclohexane carboxylic acid, methyl ester (EPCM)10%>80%~50
Diglycidylether of bisphenol A (DGEBA)20%~55%~45
Diglycidylether of bisphenol A (DGEBA)40%~75%~35

Influence of Substituent (Benzyloxy and Methyl) on Polymerization Kinetics and Regioselectivity

The benzyloxy and methyl substituents at the C2 position of the oxetane ring exert a profound influence on both the kinetics of the polymerization and the regioselectivity of the ring-opening event. These effects are primarily electronic and steric in nature. magtech.com.cn

Influence on Polymerization Kinetics:

The rate of cationic ring-opening polymerization is highly dependent on the basicity of the oxygen atom in the oxetane ring and the stability of the propagating species (the tertiary oxonium ion).

Influence on Regioselectivity:

For an unsymmetrically substituted monomer like this compound, the ring-opening can theoretically occur via cleavage of either the C2-O bond or the C4-O bond. The regioselectivity is determined by the reaction mechanism and the nature of the attacking species. In cationic polymerization, the propagation proceeds via a nucleophilic attack of a monomer molecule on one of the α-carbon atoms of the active tertiary oxonium ion.

The ring-opening of unsymmetrical oxetanes is primarily governed by a balance between steric and electronic effects. magtech.com.cn

Attack at the less substituted carbon (C4): This pathway is sterically favored. The nucleophilic attack by an incoming monomer at the methylene (B1212753) carbon (C4) is less hindered than an attack at the quaternary carbon (C2), which is shielded by the bulky methyl and benzyloxy groups. This pathway follows an SN2-like mechanism and typically leads to the formation of a head-to-tail polymer structure.

Attack at the more substituted carbon (C2): This pathway would be electronically favored if the reaction proceeds through a mechanism with significant carbocation character (SN1-like). Cleavage of the C2-O bond would lead to a more stable tertiary carbocation intermediate. However, in most cationic ring-opening polymerizations of cyclic ethers, the mechanism is concerted and SN2-like, where the bond-breaking and bond-making occur simultaneously, minimizing the formation of a free carbocation. magtech.com.cn Therefore, attack at the more substituted carbon is generally disfavored.

The regioselectivity of ring-opening reactions in unsymmetrical oxetanes is highly dependent on the reaction conditions. While strong nucleophiles under neutral or basic conditions almost exclusively attack the less substituted carbon (steric control), acid-catalyzed reactions with weak nucleophiles can show a preference for attack at the more substituted carbon (electronic control). magtech.com.cn In the context of cationic polymerization, the SN2-like attack on the oxonium ion is the dominant mechanism, strongly favoring cleavage at the sterically least hindered C4 position.

The table below summarizes the key factors influencing the regioselectivity of the ring-opening process for unsymmetrical oxetanes.

Table 2: Factors Influencing Regioselectivity in Ring-Opening of Unsymmetrical Oxetanes magtech.com.cn
FactorInfluence on Ring-Opening of this compoundFavored Site of AttackGoverning Principle
Steric Hindrance The C2 position is highly crowded by the methyl and benzyloxy groups.C4 (Methylene Carbon)Steric Control
Electronic Stability Cleavage at C2 would lead to a more stable tertiary carbocation intermediate.C2 (Quaternary Carbon)Electronic Control
Reaction Mechanism Cationic polymerization typically proceeds via an SN2-like mechanism.C4 (Methylene Carbon)Mechanism-Dependent
Attacking Species The attacking species is a neutral monomer molecule (a weak nucleophile).C4 (Methylene Carbon)Nucleophile Strength

Computational and Theoretical Studies on 2 Benzyloxy Methyl 2 Methyloxetane

Conformational Analysis and Stereochemical Impact on Reactivity

A comprehensive and scientifically accurate article on this specific topic awaits dedicated computational research on 2-((Benzyloxy)methyl)-2-methyloxetane.

Prediction of Novel Reaction Pathways and Reactivity Patterns

Computational and theoretical studies are instrumental in predicting novel reaction pathways and understanding the reactivity patterns of complex molecules like this compound. Although specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, principles derived from theoretical investigations of analogous 2,2-disubstituted oxetanes provide a strong basis for predicting its chemical behavior. These studies typically employ methods like Density Functional Theory (DFT) to model reaction mechanisms, calculate activation energies, and predict the regioselectivity of ring-opening reactions.

The reactivity of the oxetane (B1205548) ring in this compound is primarily dictated by its inherent ring strain, which is significant but less than that of epoxides, necessitating higher activation energy for ring-opening. researchgate.net For 2,2-disubstituted oxetanes, computational models can predict the likelihood of various reaction pathways under different conditions, particularly with the use of Lewis or Brønsted acid catalysts which are often required to facilitate ring cleavage. researchgate.netmagtech.com.cn

One of the primary applications of computational chemistry in this context is the prediction of the regioselectivity of nucleophilic attack. For an unsymmetrical 2,2-disubstituted oxetane, two potential sites for ring-opening exist on the carbon atoms adjacent to the ether oxygen. Theoretical calculations of transition state energies can elucidate which pathway is kinetically favored. In the case of this compound, computational models would likely predict that under neutral or basic conditions with a strong nucleophile, attack at the less sterically hindered C4 position would be favored, following an SN2 mechanism. Conversely, under acidic conditions, the reaction mechanism may shift towards an SN1-like pathway. In this scenario, the protonation of the oxetane oxygen would be followed by the formation of a tertiary carbocation at the C2 position. The stability of this carbocation, influenced by the electronic effects of the methyl and benzyloxymethyl substituents, would be a key factor that computational models can quantify.

Furthermore, computational studies can predict novel isomerization reactions. For instance, the Lewis acid-catalyzed isomerization of 2,2-disubstituted oxetanes to form homoallylic alcohols is a known reaction pathway. researchgate.net Theoretical modeling of this reaction for this compound could predict the activation barrier for the rearrangement and the relative stability of the resulting homoallylic alcohol, thus assessing the feasibility of this pathway.

The table below illustrates hypothetical data that could be generated from a computational study on the ring-opening of this compound with a generic nucleophile (Nu-) under different catalytic conditions, showcasing the kind of insights that theoretical chemistry can provide.

Predicted Reaction PathwayCatalystProposed MechanismComputationally Predicted Activation Energy (kcal/mol)Predicted Major Regioisomer
Nucleophilic attack at C4None (Nu-)SN230-35Nu-(CH2)2-C(CH3)(CH2OBn)-OH
Acid-catalyzed nucleophilic attack at C2H+SN1-like20-25HO-(CH2)2-C(Nu)(CH3)(CH2OBn)
Lewis acid-catalyzed nucleophilic attack at C2Lewis AcidSN1/SN222-28HO-(CH2)2-C(Nu)(CH3)(CH2OBn)
Lewis acid-catalyzed isomerizationB(C6F5)3Rearrangement15-20CH2=C(CH3)-CH2CH2OBn

Note: The data presented in this table is hypothetical and serves to illustrate the predictive capabilities of computational chemistry for this class of compounds based on established reactivity patterns of similar molecules.

Advanced Research Applications and Future Perspectives Involving 2 Benzyloxy Methyl 2 Methyloxetane

Emerging Synthetic Strategies for Oxetane (B1205548) Derivatives

The synthesis of oxetanes, four-membered cyclic ethers, has been a subject of considerable interest due to their unique chemical and physical properties that make them valuable building blocks in medicinal chemistry and materials science. cymitquimica.combldpharm.com Traditionally, the synthesis of the oxetane ring has been accomplished through methods like the Paternò–Büchi reaction or the Williamson ether synthesis. However, these methods can have limitations in terms of substrate scope, efficiency, and functional group tolerance. pharmaffiliates.com Consequently, researchers have been actively developing novel and more versatile strategies for the construction of the oxetane motif, including derivatives like 2-((benzyloxy)methyl)-2-methyloxetane.

One of the key areas of advancement is the development of catalytic and enantioselective methods. These modern approaches aim to provide access to structurally diverse and stereochemically defined oxetanes, which are crucial for applications in drug discovery. For instance, intramolecular cyclization reactions catalyzed by transition metals have emerged as a powerful tool. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups, allowing for the synthesis of complex oxetane-containing molecules.

Another significant trend is the use of C-H functionalization strategies. pharmaffiliates.com These methods involve the direct conversion of a C-H bond into a C-O bond to form the oxetane ring, offering a more atom-economical and efficient synthetic route compared to traditional multi-step sequences that often require pre-functionalization of the starting materials. pharmaffiliates.com The ability to perform late-stage functionalization on complex molecules to introduce an oxetane ring is particularly attractive for the rapid generation of analog libraries in drug discovery programs. pharmaffiliates.com

Furthermore, innovative approaches utilizing ring-expansion reactions of smaller heterocycles, such as epoxides, have gained traction. These methods provide a pathway to substituted oxetanes that may be difficult to access through conventional cyclization strategies. The development of novel reagents and catalytic systems that can promote these transformations with high selectivity and yield is an active area of research.

The synthesis of fluorinated oxetanes has also become an important focus, driven by the beneficial effects of fluorine incorporation on the metabolic stability and pharmacokinetic properties of drug candidates. radtech.orgoakwoodchemical.com Novel methodologies are being explored to introduce fluorine atoms or fluorine-containing groups onto the oxetane scaffold with high precision. radtech.orgoakwoodchemical.com

Collectively, these emerging synthetic strategies are expanding the toolbox available to chemists for the preparation of a wide array of oxetane derivatives. While specific literature on the synthesis of this compound via these newer methods is not extensively detailed, the general principles and methodologies are undoubtedly applicable to its construction and the creation of its analogs. The ongoing innovation in oxetane synthesis is poised to accelerate the exploration of their potential in various scientific disciplines.

Future Directions in Mechanistic Understanding and Advanced Materials Science Integration

The field of oxetane chemistry, including the study of compounds like this compound, is poised for significant advancements, particularly in the realms of mechanistic understanding of their polymerization and their integration into advanced materials. While the cationic ring-opening polymerization (CROP) of oxetanes is a known process, a deeper and more nuanced understanding of the reaction mechanisms is a key area for future research.

Future investigations will likely focus on elucidating the intricate details of the initiation, propagation, and termination steps in the CROP of substituted oxetanes. This includes studying the influence of the substituent's electronic and steric effects on the reactivity of the monomer and the stability of the propagating cationic species. For this compound, understanding how the benzyloxy group influences the polymerization kinetics and the properties of the resulting polymer is of fundamental importance. Advanced computational modeling and in-situ spectroscopic techniques will be instrumental in mapping the energy landscapes of these reactions and identifying key intermediates and transition states. A more profound mechanistic understanding will enable finer control over the polymer's molecular weight, dispersity, and microstructure, leading to the synthesis of polyoxetanes with precisely tailored properties.

In the domain of advanced materials science, the integration of oxetane-derived polymers is a promising frontier. The unique properties of polyoxetanes, such as their polarity, low glass transition temperatures, and potential for functionalization, make them attractive candidates for a variety of applications. Future research will likely explore the use of polymers derived from this compound and related monomers in the development of novel biomaterials. The presence of the benzyloxy group offers a handle for further chemical modification, allowing for the attachment of bioactive molecules or the tuning of the polymer's hydrophilicity.

Furthermore, the incorporation of oxetane-based polymers into block copolymers and other complex macromolecular architectures is an area ripe for exploration. The synthesis of well-defined block copolymers containing poly(this compound) segments could lead to the creation of novel self-assembling materials with interesting nanostructures and properties. These materials could find applications in areas such as drug delivery, nanotechnology, and advanced coatings. The development of "smart" materials that respond to external stimuli, such as pH or temperature, by incorporating functional oxetane monomers is another exciting avenue for future research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-((Benzyloxy)methyl)-2-methyloxetane?

  • Answer : Synthesis typically involves oxetane ring formation via nucleophilic substitution or cyclization reactions. For example, benzyl ether derivatives (e.g., benzyl glycidyl ether analogs) are synthesized using Williamson ether synthesis or Mitsunobu conditions . Key steps include protecting group strategies for hydroxyl intermediates and optimizing reaction conditions (e.g., temperature, catalysts) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard .

Table 1: Example Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
Williamson EtherNaH, benzyl bromide, THF65-75
Mitsunobu ReactionDIAD, PPh3, benzyl alcohol70-80

Q. How can researchers validate the purity and structural integrity of this compound?

  • Answer : Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm benzyloxy and methyl group signals (e.g., δ 4.5 ppm for benzyl CH2, δ 1.4 ppm for methyl groups) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with mass spectrometry to verify molecular weight (e.g., m/z 206.3 for [M+H]+) .
  • FT-IR : Peaks at 1100-1250 cm1^{-1} (C-O-C ether stretch) and 2850-2950 cm1^{-1} (C-H stretch) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Answer : Store in airtight containers under inert gas (N2/Ar) at -20°C to prevent hydrolysis or oxidation. Avoid moisture and light exposure, as benzyl ethers are prone to degradation under acidic/alkaline conditions .

Advanced Research Questions

Q. How does steric hindrance from the 2-methyl group influence the reactivity of this compound?

  • Answer : The 2-methyl group increases steric hindrance, reducing nucleophilic attack at the oxetane oxygen. Computational studies (DFT calculations) predict slower ring-opening kinetics compared to unsubstituted oxetanes. Experimental validation via kinetic assays (e.g., monitoring hydrolysis rates at varying pH) is critical .

Table 2: Reactivity Comparison

CompoundHydrolysis Rate (k, s1^{-1})pH 7.4pH 2.0
2-Methyloxetane derivative1.2 × 104^{-4}0.8 × 104^{-4}
Unsubstituted oxetane5.6 × 104^{-4}3.4 × 104^{-4}

Q. What strategies resolve discrepancies in reported spectral data for this compound?

  • Answer : Cross-validate data using:

  • Reference Databases : NIST Chemistry WebBook for NMR/IR reference spectra .
  • Isotopic Labeling : 18^{18}O-labeled analogs to confirm oxygen connectivity in mass spectra .
  • Collaborative Reproducibility : Replicate synthesis and characterization across independent labs to identify protocol inconsistencies .

Q. How can computational modeling predict the stability of this compound in drug delivery systems?

  • Answer : Molecular dynamics simulations (e.g., AMBER, GROMACS) model interactions with lipid bilayers or polymeric matrices. Parameters include partition coefficients (logP ~2.5) and hydrogen-bonding capacity (PSA ~30 Ų). Experimental validation via stability assays in simulated physiological buffers is essential .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Answer : Key challenges include:

  • Catalyst Optimization : Use chiral catalysts (e.g., BINOL-derived) for asymmetric synthesis .
  • Process Monitoring : In-line FT-IR or Raman spectroscopy to detect racemization during scale-up .
  • Purification : Chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers .

Methodological Notes

  • Safety : Follow GHS protocols for handling benzyl ethers (e.g., PPE, ventilation) .
  • Data Validation : Cross-reference experimental results with PubChem or NIST data to ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Benzyloxy)methyl)-2-methyloxetane
Reactant of Route 2
Reactant of Route 2
2-((Benzyloxy)methyl)-2-methyloxetane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.